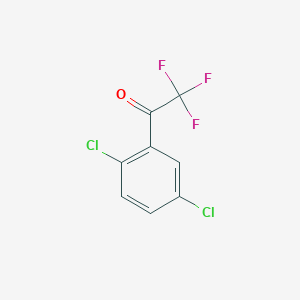

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone

Description

BenchChem offers high-quality 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPJKNUPFSLMBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645229 | |

| Record name | 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886371-22-8 | |

| Record name | 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone, bearing the CAS number 886371-22-8, is a halogenated aromatic ketone of significant interest in synthetic chemistry. Its molecular architecture, which combines a dichlorinated phenyl ring with a highly electrophilic trifluoromethyl ketone moiety, makes it a valuable building block for the synthesis of more complex molecules. The presence of the trifluoromethyl group can impart unique properties to the parent molecule, such as enhanced metabolic stability, increased lipophilicity, and altered receptor binding affinity, which are highly desirable in the fields of medicinal chemistry and agrochemical development[1][2]. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this versatile intermediate, with a focus on insights relevant to research and development professionals.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 886371-22-8 | [3] |

| Molecular Formula | C₈H₃Cl₂F₃O | |

| Molecular Weight | 243.01 g/mol | |

| Appearance | Orange oil (predicted) | |

| Boiling Point | 225.8 ± 40.0 °C (Predicted) | |

| Density | 1.506 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Expected to be soluble in common organic solvents like THF, ethyl acetate, and dichloromethane. |

Synthesis

The synthesis of 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone can be achieved through the acylation of a suitable dichlorobenzene derivative. A reported method involves the reaction of 1,4-dichlorobenzene with methyl trifluoroacetate in the presence of a strong base.

Experimental Protocol: Synthesis from 1,4-Dichlorobenzene

Causality: This method utilizes a nucleophilic addition-elimination mechanism. n-Butyllithium, a strong organolithium base, deprotonates the 1,4-dichlorobenzene at a position ortho to one of the chlorine atoms, creating a highly reactive carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl trifluoroacetate. The subsequent elimination of methoxide yields the desired trifluoroethanone. The reaction is conducted at a low temperature (-78 °C) to control the reactivity of the organolithium reagent and prevent side reactions.

Step-by-Step Methodology:

-

Dissolve 1,4-Dichlorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) to the stirred solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

-

Add methyl trifluoroacetate (1.3 eq) dropwise to the reaction mixture over 30 minutes.

-

Allow the reaction mixture to slowly warm to 0 °C and continue stirring for 2 hours.

-

Quench the reaction by the slow addition of a pre-cooled saturated aqueous solution of ammonium chloride.

-

Separate the organic and aqueous phases.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanone.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone.

Spectroscopic Analysis (Predicted)

Due to the lack of publicly available experimental spectra for 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone, the following are predicted spectral characteristics based on the analysis of its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the dichlorophenyl ring. The chemical shifts and coupling patterns will be influenced by the positions of the two chlorine atoms and the trifluoroacetyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.8-8.0 | d | ~2.5 | H-6 |

| ~7.6-7.8 | dd | ~8.5, 2.5 | H-4 |

| ~7.5-7.7 | d | ~8.5 | H-3 |

¹³C NMR Spectroscopy

The carbon NMR spectrum will be characterized by signals for the aromatic carbons, the carbonyl carbon, and the trifluoromethyl carbon. The carbon atoms directly bonded to fluorine will appear as quartets due to C-F coupling.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~180-185 | q | ²J(C-F) ≈ 35 | C=O |

| ~135-140 | s | C-Cl | |

| ~133-138 | s | C-Cl | |

| ~130-135 | d | Ar-CH | |

| ~128-132 | d | Ar-CH | |

| ~125-130 | d | Ar-CH | |

| ~115-120 | q | ¹J(C-F) ≈ 290 | CF₃ |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be in the typical range for trifluoromethyl ketones.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -70 to -75 | s | -CF₃ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the carbonyl group and the aromatic ring.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1720-1740 | Strong | C=O stretch |

| 1550-1600 | Medium | C=C aromatic ring stretch |

| 1100-1250 | Strong | C-F stretch |

| 700-850 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show the molecular ion peak and characteristic fragmentation patterns, including the loss of the trifluoromethyl group and chlorine atoms. The isotopic pattern of the molecular ion and fragment ions containing chlorine will be a key feature.

| m/z | Interpretation |

| 242/244/246 | [M]⁺ (isotopic pattern for 2 Cl atoms) |

| 173/175 | [M - CF₃]⁺ |

| 139 | [M - CF₃ - Cl]⁺ |

| 69 | [CF₃]⁺ |

Reactivity

The reactivity of 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone is dominated by two key features: the electrophilic trifluoromethyl ketone and the dichlorinated aromatic ring.

Diagram of Key Reactivity Pathways:

Caption: Conceptual overview of the reactivity of the title compound.

Reactions at the Trifluoromethyl Ketone

The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing effect of the adjacent trifluoromethyl group. This makes it highly susceptible to nucleophilic attack.

-

Nucleophilic Addition: It readily undergoes addition reactions with a wide range of nucleophiles, such as Grignard reagents, organolithium reagents, and enolates.

-

Reduction: The ketone can be reduced to the corresponding alcohol using standard reducing agents like sodium borohydride.

-

Hydrate and Hemiketal Formation: In the presence of water or alcohols, it can exist in equilibrium with the corresponding hydrate or hemiketal, a common feature of trifluoromethyl ketones.

Reactions involving the Dichlorophenyl Ring

The two chlorine atoms on the aromatic ring can participate in various substitution and coupling reactions.

-

Nucleophilic Aromatic Substitution (SNAr): While the dichlorophenyl ring is generally electron-rich, the presence of the strongly electron-withdrawing trifluoroacetyl group can activate the ring towards nucleophilic aromatic substitution under certain conditions, particularly with strong nucleophiles.

-

Cross-Coupling Reactions: The C-Cl bonds can be activated for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide variety of substituents.

Potential Applications in Drug Discovery and Agrochemicals

While specific applications of 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone are not widely documented, its structural motifs are prevalent in biologically active molecules.

-

Agrochemical Intermediates: Dichlorophenyl and trifluoromethyl groups are common features in many modern pesticides. For instance, related compounds like 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone are key intermediates in the synthesis of isoxazoline-based insecticides and acaricides, such as Sarolaner[4]. This suggests that the 2,5-dichloro isomer could serve as a valuable building block for the development of new crop protection agents.

-

Pharmaceutical Scaffolds: The trifluoromethyl ketone moiety is a known pharmacophore that can act as a transition-state analog inhibitor of various enzymes, including serine proteases and esterases. The dichlorophenyl group can provide crucial hydrophobic interactions and metabolic stability. Therefore, this compound could be a starting point for the synthesis of novel therapeutic agents.

Safety and Handling

As with any chemical, 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Based on the safety data for the closely related 3,5-dichloro isomer, the following hazards may be anticipated:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

For detailed safety information, it is essential to consult the Material Safety Data Sheet (MSDS) provided by the supplier[3].

Conclusion

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone is a chemical intermediate with significant potential in the synthesis of novel agrochemicals and pharmaceuticals. Its rich reactivity, stemming from the electrophilic trifluoromethyl ketone and the functionalizable dichlorophenyl ring, offers a versatile platform for the construction of complex molecular architectures. While detailed experimental characterization of this specific isomer is limited in the public literature, this guide provides a solid foundation for researchers and drug development professionals to understand and utilize this promising building block in their synthetic endeavors.

References

- Process for the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and derivatives thereof.

- Process to prepare 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and its derivatives.

- Process for the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and derivatives thereof.

-

1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone (CAS No: 1190865-44-1) API Intermediate Manufacturers. apicule. [Link]

-

MSDS. Novachemistry. [Link]

-

2',5'-二氯-2,2,2-三氟苯乙酮. Shanghai Yanjin Biotechnology Co., Ltd. [Link]

-

Fluorinated Intermediates: Boosting Pharma with Trifluoromethyl Ketones. Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

process for the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and derivatives thereof. Justia Patents. [Link]

-

Kimyasal 18. ESD MEDİKAL. [Link]

- PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE.

-

1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone. PubChem. [Link]

-

1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-one. PubChem. [Link]

-

1-[3-Chloro-5-trifluoromethylphenyl]-2,2,2-trifluoroethanone. Qingmu Pharmaceutical. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone [cymitquimica.com]

- 4. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]

An In-depth Technical Guide to 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone (CAS No. 886371-22-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone, a halogenated aromatic ketone of significant interest in synthetic chemistry. With full editorial control, this document is structured to deliver not just data, but a cohesive understanding of the compound's synthesis, properties, and potential applications, grounded in scientific principles and practical insights.

Section 1: Core Compound Identity and Physicochemical Properties

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone is a specialized chemical intermediate, notable for its trifluoromethyl and dichlorophenyl moieties. These features impart unique reactivity and make it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.[1]

Table 1: Physicochemical Properties of 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone

| Property | Value | Source |

| CAS Number | 886371-22-8 | |

| Molecular Formula | C₈H₃Cl₂F₃O | |

| Molecular Weight | 243.01 g/mol | |

| Boiling Point | 225.8±40.0 °C (Predicted) | |

| Density | 1.506±0.06 g/cm³ (Predicted) | |

| Storage | Sealed in dry, Room Temperature |

Section 2: Synthesis and Mechanistic Insights

The synthesis of 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone typically involves the reaction of a Grignard or organolithium reagent derived from 1,4-dichlorobenzene with a trifluoroacetylating agent. The following protocol provides a detailed, step-by-step methodology.

Experimental Protocol: Synthesis of 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone

Materials:

-

1,4-Dichlorobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (in hexane)

-

Methyl trifluoroacetate

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Dissolve 1,4-Dichlorobenzene in anhydrous THF and cool the solution to -78°C.

-

Slowly add n-butyllithium (dissolved in hexane) to the stirred solution at -78°C.

-

Stir the reaction mixture at -78°C for 1 hour to ensure the formation of the organolithium reagent.

-

Add methyl trifluoroacetate dropwise over 30 minutes.

-

Slowly warm the reaction mixture to 0°C and continue stirring for 2 hours.

-

Quench the reaction by adding pre-cooled saturated aqueous ammonium chloride solution.

-

Separate the organic and aqueous phases.

-

Concentrate the organic phase under reduced pressure.

-

Dissolve the residue in ethyl acetate and extract the aqueous phase with ethyl acetate.

-

Combine the organic phases and wash with saturated saline solution.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:10 v/v) as the eluent to yield 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanone as an orange oil.

Causality and Experimental Choices:

The choice of a low temperature (-78°C) is critical to prevent side reactions and ensure the stability of the organolithium intermediate. Anhydrous conditions are paramount as organolithium reagents are highly reactive with water. The dropwise addition of methyl trifluoroacetate controls the exothermic reaction. The final purification by column chromatography is essential to remove unreacted starting materials and byproducts, ensuring a high purity of the final compound.

Caption: Synthetic workflow for 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone.

Section 3: Spectroscopic Characterization (Predicted)

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the dichlorophenyl ring. The chemical shifts and coupling patterns will be influenced by the positions of the chlorine atoms and the trifluoroacetyl group.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will display signals for the eight carbon atoms. The carbonyl carbon and the carbon attached to the trifluoromethyl group will have characteristic chemical shifts. The aromatic carbons will show distinct signals based on their substitution pattern.

Expected IR Spectral Features: The IR spectrum is anticipated to show a strong absorption band for the carbonyl (C=O) stretching vibration. Characteristic absorptions for C-Cl, C-F, and aromatic C-H and C=C bonds are also expected.

Expected Mass Spectrometry Fragmentation: Under mass spectrometry, the molecule is expected to exhibit a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of the trifluoromethyl group (CF₃) and chlorine atoms.

Section 4: Reactivity and Applications in Drug Development

The chemical reactivity of 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone is primarily centered around its ketone functional group and the dichlorinated aromatic ring. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.

This compound serves as a key intermediate in the synthesis of various organic molecules.[1] While specific applications in drug development for the 2,5-dichloro isomer are not extensively documented in publicly available literature, its structural motifs are present in some biologically active compounds. For instance, trifluoromethyl ketones are known to be potent enzyme inhibitors, and dichlorinated aromatic rings are common in many pharmaceutical agents.

The reactivity of the ketone allows for a variety of transformations, including:

-

Reduction: to form the corresponding alcohol.

-

Wittig reaction: to form alkenes.

-

Condensation reactions: with amines to form imines or enamines.

These transformations open up pathways to a diverse range of derivatives that can be screened for biological activity.

Caption: Key reactivity pathways of 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone.

Section 5: Safety and Handling

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Section 6: Conclusion

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone is a valuable chemical intermediate with significant potential in synthetic organic chemistry. Its unique combination of a trifluoromethyl ketone and a dichlorinated aromatic ring provides a versatile platform for the synthesis of more complex and potentially bioactive molecules. While further research is needed to fully elucidate its applications in drug development, its foundational properties and reactivity make it a compound of considerable interest to researchers and scientists in the field.

References

-

Chemaxon. NMR Predictor. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone

Executive Summary

This technical guide provides a comprehensive overview of the synthetic pathways leading to 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanone, a key intermediate in the development of novel agrochemicals and pharmaceuticals. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. We will explore the two primary synthetic strategies: electrophilic aromatic substitution via Friedel-Crafts acylation and a regioselective approach utilizing directed ortho-metalation. This guide delves into the mechanistic underpinnings of each pathway, provides detailed, field-proven experimental protocols, and offers insights into the causality behind experimental choices, ensuring scientific integrity and practical applicability.

Introduction

The trifluoromethyl ketone moiety is a crucial pharmacophore in medicinal chemistry, known for its ability to enhance metabolic stability, binding affinity, and cellular permeability of drug candidates. 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone, in particular, serves as a vital building block for the synthesis of a range of biologically active molecules, most notably as an intermediate in the production of isoxazoline-substituted benzamide insecticides.[1] The precise and efficient synthesis of this molecule is therefore of significant interest to the chemical industry. This guide will provide a detailed exploration of the most effective methods for its preparation.

Synthetic Strategies: A Comparative Overview

The synthesis of 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanone can be approached through two main strategies, each with its own set of advantages and considerations. The choice of pathway often depends on the desired scale of the reaction, the availability of starting materials, and the need for strict regiochemical control.

A critical aspect of this synthesis is the regioselectivity of the electrophilic attack on the 1,4-dichlorobenzene ring. The two chlorine atoms are deactivating groups due to their inductive electron-withdrawing effect (-I), making the aromatic ring less nucleophilic. However, they are also ortho, para-directing due to the resonance donation of their lone pairs of electrons (+R). [2]In this specific case, substitution occurs ortho to one of the chlorine atoms, leading to the desired 2,5-dichloro substitution pattern. The formation of other isomers is generally minor under optimized conditions.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures for the acylation of deactivated aromatic compounds. [3] Materials:

-

1,4-Dichlorobenzene

-

Trifluoroacetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 1,4-dichlorobenzene (1 equivalent).

-

Solvent and Catalyst Addition: Add anhydrous dichloromethane to dissolve the starting material. Cool the mixture in an ice bath to 0-5 °C. Carefully add anhydrous aluminum chloride (1.1 to 1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

-

Addition of Trifluoroacetylating Agent: Add trifluoroacetic anhydride (1.1 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of crushed ice, followed by concentrated HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Process Parameters and Optimization

| Parameter | Recommended Range | Impact on Reaction |

| Temperature | 0 °C to Room Temperature | Lower temperatures at the start control the exothermicity of the reaction. Running at room temperature is often sufficient for deactivated substrates. |

| Reaction Time | 12 - 24 hours | Longer reaction times are generally required for the less reactive 1,4-dichlorobenzene. |

| Catalyst Loading | 1.1 - 1.5 equivalents | A stoichiometric excess of AlCl₃ is often necessary to drive the reaction to completion due to complexation with the product. |

| Solvent | Dichloromethane, 1,2-Dichloroethane | Anhydrous conditions are crucial to prevent deactivation of the Lewis acid catalyst. |

Pathway 2: Directed Ortho-Metalation Strategy

For substrates where Friedel-Crafts acylation may lead to undesired isomers or is otherwise problematic, a directed ortho-metalation (DoM) approach offers a highly regioselective alternative. [4]This method relies on the use of a directing group on the aromatic ring to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position.

Principles of Directed Ortho-Metalation (DoM)

In a DoM reaction, a functional group on the aromatic ring, known as a Directed Metalation Group (DMG), coordinates to the lithium atom of an organolithium reagent (e.g., n-butyllithium). [1]This coordination brings the base in close proximity to an ortho proton, facilitating its abstraction and the formation of a stabilized aryllithium intermediate. This intermediate can then be trapped with an electrophile, in our case, a trifluoroacetylating agent.

For 1,4-dichlorobenzene, neither of the chloro groups is a strong enough DMG to effectively direct the lithiation. Therefore, a more elaborate strategy is required, potentially involving the introduction of a suitable DMG onto the dichlorinated ring or starting from a precursor that already contains one. However, for the purpose of this guide, we will illustrate the principle with a more general example of how a halogen can influence lithiation in the presence of a stronger directing group. In the case of 1,4-dichlorobenzene, direct lithiation is challenging and may lead to a mixture of products. A more viable, though longer, route would involve introducing a potent DMG, performing the ortho-lithiation and trifluoroacetylation, and then removing the DMG.

A more direct, albeit less common for this specific substrate, approach would be a halogen-metal exchange, but this typically requires a more reactive halogen (Br or I) than chlorine.

Given the challenges with direct DoM on 1,4-dichlorobenzene, a more practical organometallic approach involves the formation of a Grignard or organolithium reagent from a bromo- or iodo-substituted dichlorobenzene, followed by reaction with a trifluoroacetylating agent. For example, starting from 1-bromo-2,5-dichlorobenzene.

Illustrative Organometallic Protocol (Grignard Approach)

This protocol outlines the synthesis via a Grignard reagent, which is often more practical on a larger scale than organolithium reactions.

Materials:

-

1-Bromo-2,5-dichlorobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl trifluoroacetate

-

Ammonium chloride (NH₄Cl), saturated solution

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Grignard Reagent Formation: In a flame-dried three-necked flask, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Add a solution of 1-bromo-2,5-dichlorobenzene (1 equivalent) in anhydrous THF dropwise via the dropping funnel. The reaction is often initiated by gentle warming. Once initiated, the reaction should be maintained at a gentle reflux by controlling the rate of addition. After the addition is complete, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent. [5]2. Trifluoroacetylation: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of ethyl trifluoroacetate (1.1 equivalents) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated ammonium chloride solution.

-

Extraction and Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography.

Characterization of 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone

Thorough characterization of the final product is essential to confirm its identity and purity. The following spectroscopic data are expected for 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanone.

| Technique | Expected Features |

| ¹H NMR | Aromatic region (δ 7.3-7.8 ppm) will show a complex multiplet pattern corresponding to the three protons on the dichlorophenyl ring. |

| ¹³C NMR | Aromatic carbons will appear in the δ 120-140 ppm region. The trifluoromethyl group will show a characteristic quartet due to C-F coupling. The carbonyl carbon will appear around δ 175-185 ppm and will also be a quartet. |

| ¹⁹F NMR | A singlet around δ -70 to -80 ppm is expected for the CF₃ group. |

| IR (Infrared) Spectroscopy | A strong absorption band for the C=O stretch will be present around 1700-1730 cm⁻¹. C-Cl stretching bands will be observed in the fingerprint region. |

| Mass Spectrometry (MS) | The molecular ion peak will be observed, and the isotopic pattern will be characteristic of a molecule containing two chlorine atoms. |

Safety Considerations

-

Friedel-Crafts Reaction: This reaction is exothermic and generates HCl gas. It must be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly reactive with water and should be handled with care in a dry environment. Trifluoroacetic anhydride is corrosive and a lachrymator.

-

Organometallic Reagents: Grignard and organolithium reagents are highly reactive, pyrophoric, and moisture-sensitive. They must be handled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The synthesis of 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanone can be effectively achieved through either a Friedel-Crafts acylation of 1,4-dichlorobenzene or via an organometallic route. The Friedel-Crafts pathway is often more direct and economical for larger-scale production, while organometallic strategies, particularly those involving directed ortho-metalation principles, offer superior regiochemical control, which can be crucial when dealing with more complex or sensitive substrates. The choice of the optimal synthetic route will depend on the specific requirements of the project, including scale, cost, and the need for isomeric purity. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this important chemical intermediate.

References

- Baran, P. (n.d.).

- EPO Patent EP3207018B1. (n.d.). Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

- Echemi. (n.d.). 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone.

- Organic Chemistry Portal. (n.d.).

- Meyers, A. I., et al. (n.d.). Directed (ortho)

- Wikipedia. (n.d.).

- BenchChem. (n.d.).

- Myers, A. G. (n.d.).

- Google Patents. (n.d.). ES2755333T3 - Process to prepare 1-(3,5-dichlorophenyl)

- ChemicalBook. (n.d.). 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE synthesis.

- N.A. (n.d.).

- ChemicalBook. (n.d.). 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone synthesis.

- The Organic Chemistry Tutor. (2019, January 3).

- N.A. (n.d.). Grignard Reaction.

- Quora. (2018, December 3). Why does the clorobenzen gives ortho and para products during electrophillic substitution reaction?

- Google Patents. (n.d.). KR20230117260A - Process for the preparation of 1-(3,5-dichlorophenyl)

- ResearchGate. (n.d.).

- Google Patents. (n.d.).

- The Organic Chemistry Tutor. (2023, January 14).

- N.A. (n.d.). 25. The Grignard Reaction.

- Chemistry Stack Exchange. (2019, January 28). Which organic compound's NMR and IR are these?

- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).

- The Organic Chem Lab. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab [Video]. YouTube.

- Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).

- The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube.

- Journal of Chemical Education. (2023, September 11).

- The Organic Chemistry Tutor. (2016, December 28).

- Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions.

- N.A. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA.

- Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV)

Sources

An In-Depth Technical Guide to 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone, a halogenated aromatic ketone of significant interest to the chemical, pharmaceutical, and agrochemical research sectors. The incorporation of a trifluoroacetyl group onto a dichlorinated phenyl ring imparts unique electronic properties and metabolic stability, making this compound a valuable building block for novel bioactive molecules. This document details a robust synthetic protocol, outlines key analytical techniques for structural validation, and explores the compound's potential applications, particularly in the context of drug discovery and materials science. The content is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable, field-proven insights.

Compound Identification and Physicochemical Properties

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone is a specialized organic compound whose structure is foundational to its utility. The electron-withdrawing nature of the two chlorine atoms and the trifluoromethyl group significantly influences the reactivity of the aromatic ring and the carbonyl group.

| Identifier | Value | Source |

| IUPAC Name | 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone | |

| CAS Number | 886371-22-8 | [1][2] |

| Molecular Formula | C₈H₃Cl₂F₃O | [1][2] |

| Molecular Weight | 243.01 g/mol | [1] |

| Predicted Boiling Point | 225.8 ± 40.0 °C | [1] |

| Predicted Density | 1.506 ± 0.06 g/cm³ | [1] |

| Physical Form | Orange Oil (as per reported synthesis) | [1] |

Synthesis of 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone

The synthesis of this target molecule requires a regioselective approach to correctly functionalize the dichlorinated aromatic ring. While Friedel-Crafts acylation is a common method for generating aryl ketones, the deactivating effect of the chlorine atoms on the benzene ring makes this approach challenging.[3][4] A more effective and high-yielding strategy involves directed ortho-metalation followed by nucleophilic acyl substitution.

Rationale for Synthetic Route Selection

The chosen method leverages organolithium chemistry to achieve high regioselectivity and yield. The process begins with 1,4-dichlorobenzene. The use of n-butyllithium at cryogenic temperatures (-78°C) facilitates the deprotonation of the aromatic ring at a position ortho to one of the chlorine atoms. This directed metalation is a powerful tool for overcoming the challenges of electrophilic aromatic substitution on deactivated rings. The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of methyl trifluoroacetate. This specific protocol has been reported to achieve an impressive 86% yield.[1]

Detailed Experimental Protocol

The following protocol is a self-validating system, where successful execution and subsequent characterization confirm the synthesis of the target compound.

Materials and Reagents:

-

1,4-Dichlorobenzene (Substrate)

-

Anhydrous Tetrahydrofuran (THF) (Solvent)

-

n-Butyllithium (n-BuLi) in Hexane (Reagent)

-

Methyl trifluoroacetate (Acylating Agent)

-

Saturated Aqueous Ammonium Chloride (NH₄Cl) (Quenching Agent)

-

Ethyl Acetate (Extraction Solvent)

-

Anhydrous Sodium Sulfate (Na₂SO₄) (Drying Agent)

-

Silica Gel for Column Chromatography

Step-by-Step Methodology: [1]

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve 1,4-dichlorobenzene (20 g, 136 mmol) in anhydrous tetrahydrofuran (200 mL).

-

Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (150 mmol, in 60 mL of hexane) dropwise while maintaining vigorous stirring. The choice of this temperature is critical to prevent side reactions and ensure kinetic control of the deprotonation.

-

Anion Formation: Stir the reaction mixture at -78°C for 1 hour to ensure complete formation of the 2,5-dichlorophenyllithium intermediate.

-

Acylation: Add methyl trifluoroacetate (18 mL, 179 mmol) dropwise over 30 minutes. The slow addition is necessary to control the exothermic nature of the reaction.

-

Warming and Reaction Completion: Allow the reaction mixture to slowly warm to 0°C and continue stirring for an additional 2 hours.

-

Quenching: Quench the reaction by carefully adding 100 mL of pre-cooled saturated aqueous ammonium chloride solution. This step neutralizes the reactive organometallic species.

-

Extraction and Workup: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous phase once more with ethyl acetate (200 mL).

-

Washing and Drying: Combine the organic phases and wash with saturated saline (200 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude orange oil by silica gel column chromatography using an ethyl acetate/hexane (1/10, v/v) eluent to yield the final product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone.

Structural Elucidation and Characterization

Confirming the molecular structure and purity of the synthesized product is a critical, non-negotiable step in any synthetic workflow. A combination of spectroscopic techniques provides the necessary evidence for unambiguous structural assignment.

Spectroscopic Analysis (Expected Data)

While a full experimental dataset for this specific isomer is not publicly available, its structure allows for the confident prediction of key spectroscopic features.

| Technique | Expected Observation |

| ¹H NMR | Three distinct signals in the aromatic region (~7.4-7.8 ppm). Expect two doublets and one doublet of doublets, corresponding to the three non-equivalent protons on the dichlorinated ring. |

| ¹³C NMR | Approximately 8 signals. Key signals include the carbonyl carbon (~178-182 ppm, quartet due to coupling with F), the CF₃ carbon (~116 ppm, strong quartet, ¹JCF ≈ 290 Hz), and four distinct signals for the aromatic carbons. |

| ¹⁹F NMR | A single sharp singlet around -72 ppm, characteristic of a trifluoroacetyl group. |

| IR Spectroscopy | A strong, sharp absorption band for the C=O stretch (ketone) around 1700-1730 cm⁻¹. Strong C-F stretching bands in the 1100-1300 cm⁻¹ region. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 242. The isotopic cluster for two chlorine atoms (M⁺, M+2, M+4 in a ~9:6:1 ratio) would be a definitive feature. |

Applications in Research and Drug Development

The true value of 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone lies in its potential as a versatile intermediate for creating high-value molecules.

The Role of the Trifluoromethyl Group in Medicinal Chemistry

The trifluoromethyl (CF₃) group is a privileged moiety in modern drug design.[5] Its inclusion in a drug candidate can profoundly enhance its therapeutic profile.[6]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation by enzymes like cytochrome P450s. This often increases the drug's half-life and bioavailability.[6]

-

Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach its biological target.[6]

-

Binding Affinity: The high electronegativity and steric bulk of the CF₃ group can lead to stronger and more specific interactions with target proteins, enhancing potency.

Trifluoroacetylation, the process of introducing a trifluoroacetyl group, is a key strategy for accessing these benefits in pharmaceutical synthesis.[7]

A Versatile Precursor for Bioactive Compounds

This compound serves as a scaffold that can be chemically modified in numerous ways. The carbonyl group is a synthetic handle for reactions such as reduction, olefination, or conversion to heterocycles. Related structures, such as 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone, are known to be critical intermediates in the synthesis of modern pesticides, highlighting the industrial relevance of this molecular class.[8][9]

Caption: Potential synthetic pathways from the core compound to diverse bioactive molecules.

Conclusion

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone is more than a mere catalogue chemical; it is a strategically designed building block for advanced chemical synthesis. Its preparation via directed ortho-metalation provides a reliable and high-yielding route, and its structure can be unambiguously confirmed through standard spectroscopic methods. For researchers in drug discovery and agrochemical development, this compound represents a valuable starting point for accessing novel molecules with potentially enhanced metabolic stability, membrane permeability, and biological potency.

References

-

1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | C8H3Cl2F3O | CID 2758231 - PubChem. [Link]

- ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl)

-

Hydroxytrifluoroethylation and Trifluoroacetylation Reactions via SET Processes - Wiley Online Library. [Link]

-

Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis - PubMed. [Link]

- KR20230117260A - Process for the preparation of 1-(3,5-dichlorophenyl)

-

PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 - EPO. [Link]

-

Trifluoroacetic acid acts as trifluoromethylating agent in arene C-H functionalization - EurekAlert!. [Link]

-

Review on friedel-crafts acylation of benzene derivatives using various catalytic systems - International Journal of Advanced Chemistry Research. [Link]

-

Trifluoroacetylation: A Key Strategy in Modern Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google P

-

The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate. | Request PDF - ResearchGate. [Link]

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction - University of California, Santa Cruz. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. [Link]

-

1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone - PubChem. [Link]

- WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)

Sources

- 1. 1-(2,5-DICHLORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE CAS#: 886371-22-8 [m.chemicalbook.com]

- 2. achmem.com [achmem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistryjournals.net [chemistryjournals.net]

- 5. Trifluoroacetic acid acts as trifluoromethylating agent in arene C-H functionalization | EurekAlert! [eurekalert.org]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. 1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone | 1190865-44-1 [chemicalbook.com]

- 9. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

Navigating the Labyrinth: A Technical Safety Guide to 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Isomer-Specific Safety

In the landscape of chemical research and pharmaceutical development, the precise arrangement of atoms within a molecule—its isomerism—is paramount. It dictates not only efficacy and reaction kinetics but also the toxicological and safety profile. This guide is dedicated to 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone (CAS No. 886371-22-8), a compound of interest in synthetic chemistry.

A critical challenge in compiling this guide has been the scarcity of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific 2,5-dichloro isomer. The available data is often fragmented or pertains to its close structural relative, the 3,5-dichloro isomer. This reality underscores a crucial principle of laboratory safety: while the toxicological profile of isomers can be similar, they are not identical. Assumptions must be made with caution.

Therefore, this document is structured to provide a dual-layered approach. Firstly, it presents the verified, albeit limited, safety information specific to 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone. Secondly, to ensure a robust and actionable safety protocol, it thoughtfully extrapolates procedural guidance from the more extensively documented 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone (CAS No. 130336-16-2). This is done with the explicit and continuous caveat that this supplementary information serves as a professional guideline, not a direct substitute for a validated SDS of the 2,5-dichloro isomer. It is imperative that all handling of this chemical is conducted with an abundance of caution and under the supervision of qualified personnel.

Section 1: Chemical Identity and Physicochemical Properties

Understanding the fundamental characteristics of a substance is the bedrock of its safe handling. The identity of 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone is established through its unique identifiers.

| Identifier | Value | Source |

| Chemical Name | 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone | Achmem[1] |

| CAS Number | 886371-22-8 | Achmem[1] |

| Molecular Formula | C₈H₃Cl₂F₃O | Achmem[1] |

| Molecular Weight | 243.01 g/mol | Achmem[1] |

| SMILES | C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)Cl | Achmem[1] |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards. The following classification is based on data available specifically for the 2,5-dichloro isomer.

Signal Word: Warning [1]

GHS Pictograms:

Caption: GHS Pictogram for Irritation, Sensitization, and Acute Toxicity.

Hazard Statements (H-Statements): [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Causality Behind the Hazards: The trifluoroacetyl group is a strong electron-withdrawing group, which can enhance the reactivity of the molecule and its ability to interact with biological macromolecules. The dichlorinated phenyl ring contributes to the lipophilicity of the compound, potentially facilitating its absorption through skin and mucous membranes. The combination of these structural features likely underpins its irritant properties and acute toxicity upon ingestion or inhalation.

Section 3: Precautionary Measures & Safe Handling Protocols

The following protocols are a synthesis of the precautionary statements provided for the 2,5-dichloro isomer and the more detailed guidance available for the 3,5-dichloro isomer. This integrated approach provides a robust framework for minimizing exposure.

Engineering Controls - The First Line of Defense: The primary directive is to minimize the potential for aerosolization and vapor generation.

-

Fume Hood: All manipulations of 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone, including weighing, transferring, and reaction setup, must be performed inside a certified chemical fume hood.

-

Ventilation: Ensure the fume hood has adequate airflow and is functioning correctly before commencing any work.

Personal Protective Equipment (PPE) - The Essential Barrier: PPE is not a substitute for good engineering controls but is a critical final barrier against exposure.

Caption: Recommended Personal Protective Equipment workflow.

-

Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards. In situations with a higher risk of splashing, chemical goggles or a full-face shield should be used.

-

Skin Protection: A standard laboratory coat is mandatory. For handling larger quantities or where splashing is likely, a chemically resistant apron over the lab coat is recommended.

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Wash and dry hands thoroughly after handling.

-

Respiratory Protection: For standard operations within a fume hood, respiratory protection may not be necessary. However, if there is a risk of aerosol generation or if engineering controls are not sufficient, a NIOSH (US) or CEN (EU) approved respirator with an appropriate cartridge (e.g., for organic vapors and particulates) should be used.

Hygiene and Handling Practices:

-

Avoid contact with skin, eyes, and clothing.[3]

-

Do not eat, drink, or smoke when using this product.[2]

-

Wash hands thoroughly after handling and before breaks.[2][3]

-

Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[2][3]

Section 4: Emergency Procedures and First Aid

Rapid and correct response to an exposure is critical. The following measures are based on standard chemical safety protocols for irritants and acutely toxic substances.

Caption: Flowchart for first aid response to exposure.

-

Inhalation: If inhaled, immediately move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]

-

Skin Contact: In case of skin contact, immediately take off contaminated clothing. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[2][3]

-

Eye Contact: In case of eye contact, rinse cautiously and thoroughly with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3]

-

Ingestion: If swallowed, rinse mouth with water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting. Seek immediate medical help.[2][3]

Section 5: Fire-Fighting and Accidental Release Measures

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Specific Hazards: Combustion may produce hazardous decomposition products including carbon oxides, hydrogen chloride gas, and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release:

-

Evacuate: Evacuate personnel to a safe area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Absorb: Use personal protective equipment. Absorb the spill with an inert material (e.g., sand, vermiculite, or chemical absorbent).

-

Collect and Dispose: Collect the absorbed material and place it in a suitable, closed container for disposal.[3] Disposal must be in accordance with local, state, and federal regulations.

References

-

MSDS of 1-(3,5-Dichloro-4-fluoro-phenyl)-2,2,2-trifluoroethanone . Capot Chemical. [Link][3]

-

1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-one | C8H3Cl2F3O | CID 2758231 . PubChem, National Center for Biotechnology Information. [Link]

Sources

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone physical characteristics

An In-Depth Technical Guide to the Physical Characteristics of 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone

Authored by Gemini, Senior Application Scientist

Foreword: This document provides a comprehensive technical overview of the physical and chemical characteristics of 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone. Designed for researchers, chemists, and professionals in drug development, this guide synthesizes critical data with practical, field-proven methodologies for its characterization. The narrative emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction and Chemical Identity

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone, a halogenated acetophenone derivative, is a significant compound in synthetic organic chemistry. Its trifluoromethyl ketone moiety imparts unique electronic properties, making it a valuable building block for various chemical syntheses, including agrochemicals and pharmaceuticals. Understanding its physical characteristics is paramount for its effective handling, reaction optimization, and purification.

Chemical Structure:

Caption: Chemical structure of 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone.

This guide will delve into its core physicochemical properties, spectroscopic signature, and the experimental protocols required for their verification.

Core Physicochemical Properties

The fundamental physical and chemical identifiers for 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone are summarized below. These values are critical for laboratory handling, reaction setup, and safety considerations. The data presented is for the specific isomer with CAS Number 886371-22-8.

| Property | Value | Source |

| CAS Number | 886371-22-8 | [1][2] |

| Molecular Formula | C₈H₃Cl₂F₃O | [1][2] |

| Molecular Weight | 243.01 g/mol | [1][2] |

| Appearance | Orange oil | [2] |

| Boiling Point | 225.8 ± 40.0 °C (Predicted) | [2] |

| Density | 1.506 ± 0.06 g/cm³ (Predicted) | [2] |

| Storage Conditions | Room Temperature, sealed in a dry environment | [1][2] |

Note: Predicted values are computationally derived and should be confirmed experimentally for critical applications.

Spectroscopic Profile (Predicted)

While specific experimental spectra are not widely published, the structure of 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone allows for the confident prediction of its key spectroscopic features. This theoretical profile is indispensable for researchers seeking to confirm the identity and purity of the compound during or after synthesis.

¹H NMR Spectroscopy

The proton NMR spectrum will be characterized by signals in the aromatic region, corresponding to the three protons on the dichlorinated phenyl ring.

-

Expected Chemical Shifts (δ): 7.5-8.0 ppm.

-

Signal Pattern: The three aromatic protons will appear as a complex multiplet due to their distinct chemical environments and spin-spin coupling. The proton situated between the two chlorine atoms is expected to be the most deshielded.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on both the aromatic and aliphatic carbons.

-

Aromatic Carbons: Six distinct signals are expected in the range of δ 125-140 ppm. The carbons bonded to the chlorine atoms will be significantly influenced.

-

Carbonyl Carbon (C=O): A characteristic quaternary signal is expected around δ 175-180 ppm, shifted downfield due to the electron-withdrawing effect of the adjacent trifluoromethyl group.[3]

-

Trifluoromethyl Carbon (CF₃): This carbon will appear as a quartet due to coupling with the three fluorine atoms (¹JCF), typically in the range of δ 115-120 ppm.[3]

IR Spectroscopy

Infrared spectroscopy is a powerful tool for identifying key functional groups.

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹. The frequency is elevated compared to a typical aryl ketone due to the strong electron-withdrawing nature of the CF₃ group.

-

C-F Stretch: Strong absorption bands will be present in the 1100-1300 cm⁻¹ region, characteristic of the trifluoromethyl group.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹, will indicate the presence of the carbon-chlorine bonds.

-

Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak bands will be observed around 1600 cm⁻¹ and 1475 cm⁻¹.

Experimental Characterization Protocols

To ensure scientific integrity, physical characteristics should be verified experimentally. The following section details the methodologies for determining key properties.

Boiling Point Determination

Given that the compound is an oil at room temperature, determining its boiling point is a primary method of characterization.

Methodology: Distillation

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask. Ensure all glassware is dry.

-

Sample Preparation: Place a small volume (e.g., 5-10 mL) of the crude 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which a steady stream of distillate is collected. This temperature range is the boiling point. For high-purity compounds, this range should be narrow (1-2 °C).

-

Pressure Correction: If the distillation is performed at a pressure other than atmospheric pressure (760 mmHg), the observed boiling point must be corrected.

Caption: Workflow for boiling point determination via distillation.

Solubility Assessment

Understanding the solubility profile is crucial for selecting appropriate solvents for reactions, purification (e.g., chromatography, extraction), and formulation.

Methodology: Qualitative Solubility Testing

-

Solvent Selection: Choose a range of common laboratory solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Procedure:

-

Add approximately 1 mL of the chosen solvent to a small test tube.

-

Add a single drop of 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone.

-

Gently agitate the mixture and observe.

-

-

Classification:

-

Soluble: The oil drop completely dissolves, forming a clear, homogeneous solution.

-

Partially Soluble: The oil drop partially dissolves, or the solution becomes cloudy.

-

Insoluble: The oil drop remains as a distinct separate phase.

-

-

Data Tabulation: Record the observations in a structured table for easy reference.

Synthesis Overview

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone can be synthesized via the reaction of 1,4-Dichlorobenzene with methyl trifluoroacetate.[2] The process involves the lithiation of 1,4-dichlorobenzene followed by nucleophilic acyl substitution on the ester.[2] The crude product is typically an orange oil and can be purified by silica gel column chromatography.[2]

Safety and Handling

Proper handling of this chemical is essential to ensure laboratory safety. The following hazard information is based on available safety data.[1]

-

Signal Word: Warning[1]

-

Pictograms:

-

GHS07 (Exclamation Mark)

-

-

Hazard Statements:

-

Precautionary Measures:

References

- Google Patents. ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl)

Sources

Spectroscopic Data of 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone: An In-Depth Technical Guide

Introduction: The Significance of Spectroscopic Analysis

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone is a halogenated aromatic ketone. The presence of the dichlorophenyl ring and the trifluoromethyl group introduces unique electronic and steric features that are crucial to its chemical reactivity and biological activity. A thorough spectroscopic analysis is paramount for confirming its molecular structure, assessing its purity, and understanding its chemical behavior. This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the spectroscopic data of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanone, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation:

-

Weighing the Sample: Accurately weigh 10-20 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[1]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.[1][2]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial. Gentle vortexing or sonication can aid dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube, ensuring no solid particles are present.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR to reference the chemical shifts to 0 ppm.[2][3]

Spectrometer Setup and Data Acquisition:

-

Insertion and Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field is homogenized through a process called shimming to achieve sharp, well-resolved peaks.

-

Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H, ¹³C, or ¹⁹F) to maximize signal sensitivity.

-

Acquisition Parameters: Set appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay, before initiating data acquisition.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information about the aromatic protons.

-

Chemical Shifts (δ): The three protons on the dichlorophenyl ring will appear in the aromatic region, typically between 7.0 and 8.0 ppm. The electron-withdrawing nature of the two chlorine atoms and the trifluoroacetyl group will deshield these protons, shifting them downfield.

-

Splitting Patterns (Multiplicity): The protons on the aromatic ring will exhibit spin-spin coupling, leading to splitting of the signals. We can predict the following:

-

The proton at C6 (adjacent to the trifluoroacetyl group and a chlorine atom) is expected to be a doublet.

-

The proton at C3 (between the two chlorine atoms) is expected to be a doublet of doublets.

-

The proton at C4 is expected to be a doublet.

-

-

Integration: The relative integration of the peaks will correspond to the number of protons, which in this case will be 1:1:1.

Table 1: Predicted ¹H NMR Data for 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ~7.8-8.0 | d | ~2.5 | H-6 |

| ~7.5-7.7 | dd | ~8.5, 2.5 | H-4 |

| ~7.4-7.6 | d | ~8.5 | H-3 |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal all the unique carbon environments in the molecule.

-

Chemical Shifts (δ):

-

Carbonyl Carbon (C=O): The carbonyl carbon will appear significantly downfield, likely in the range of 175-185 ppm. It will exhibit coupling to the three fluorine atoms, appearing as a quartet.

-

Trifluoromethyl Carbon (-CF₃): This carbon will be observed as a quartet due to one-bond coupling with the three fluorine atoms. Its chemical shift is expected to be in the region of 115-125 ppm.

-

Aromatic Carbons: The six aromatic carbons will appear in the range of 125-140 ppm. The carbons directly attached to the chlorine atoms will be deshielded.

-

-

For Comparison: 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone: The reported ¹³C NMR data for the 3,5-dichloro isomer shows the trifluoromethyl carbon as a quartet at ~116 ppm (¹JCF = 290.5 Hz) and the carbonyl carbon as a quartet at ~178 ppm (²JCF = 36.6 Hz).[4] We can expect similar coupling constants for the 2,5-dichloro isomer.

Table 2: Predicted ¹³C NMR Data for 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~177-180 | q | ~35 | C=O |

| ~135-140 | s | - | C-Cl (C2 & C5) |

| ~130-135 | s | - | C-COCF₃ (C1) |

| ~128-132 | d | - | CH (C4 & C6) |

| ~125-128 | d | - | CH (C3) |

| ~116-120 | q | ~290 | CF₃ |

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[5]

-

Chemical Shift (δ): The three equivalent fluorine atoms of the trifluoromethyl group will give rise to a single signal. For trifluoroacetophenones, this signal typically appears between -70 and -80 ppm relative to CFCl₃. For 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone, the ¹⁹F chemical shift is reported at -71.68 ppm.[4] A similar value is expected for the 2,5-dichloro isomer.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate. For a liquid, a drop can be placed between two salt plates.

-

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

Predicted IR Spectrum

-

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in an aromatic ketone is expected in the range of 1690-1715 cm⁻¹. Conjugation with the aromatic ring and the electron-withdrawing effect of the trifluoromethyl group will influence the exact position.[6]

-

C-F Stretches: Strong absorption bands corresponding to the C-F stretching vibrations of the CF₃ group are expected in the region of 1100-1300 cm⁻¹.

-

C-Cl Stretches: Absorptions due to C-Cl stretching are typically found in the fingerprint region, between 600 and 800 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring will be observed in the 1450-1600 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| 1710-1690 | Strong | C=O Stretch (Ketone) |

| 1600-1450 | Medium | Aromatic C=C Stretch |

| 1300-1100 | Strong | C-F Stretch |

| 800-600 | Medium-Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in structural elucidation.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is ionized, commonly using Electron Ionization (EI) or a softer technique like Chemical Ionization (CI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

-

Detection: The ions are detected, and a mass spectrum is generated.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak will be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₈H₃Cl₂F₃O = 242.96 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak. The M+2 peak (containing one ³⁷Cl) will have an intensity of about 65% of the M⁺ peak (containing two ³⁵Cl), and the M+4 peak (containing two ³⁷Cl) will have an intensity of about 10%.

-

Fragmentation Pattern: The molecular ion can undergo fragmentation, leading to characteristic fragment ions. Key expected fragmentations include:

-

Loss of the trifluoromethyl radical (•CF₃) to give a [M - 69]⁺ peak.

-

Loss of a chlorine atom (•Cl) to give a [M - 35]⁺ and [M - 37]⁺ peak.

-

Formation of the dichlorobenzoyl cation ([C₇H₃Cl₂O]⁺) at m/z 173.

-

Formation of the dichlorophenyl cation ([C₆H₃Cl₂]⁺) at m/z 145.

-

Visualization of Key Relationships

Experimental Workflow

Caption: General experimental workflow for spectroscopic analysis.

Structural Correlations in ¹H NMR

Caption: Predicted ¹H NMR chemical shifts and multiplicities. Note: An actual image of the molecule would be used in a real application.

Conclusion

This in-depth technical guide provides a comprehensive framework for understanding the spectroscopic characteristics of 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanone. By detailing the experimental protocols and providing a thorough, predictive interpretation of the ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectra, this document serves as a valuable resource for researchers in the fields of chemical synthesis, drug discovery, and materials science. The principles and methodologies outlined herein are designed to ensure the accurate structural elucidation and purity assessment of this and related halogenated aromatic compounds.

References

- Process to prepare 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and its derivatives.

-

How To Prepare And Run An NMR Sample. ALWSCI. [Link]

-

NMR Sample Preparation. Iowa State University Chemical Instrumentation Facility. [Link]

-

A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. National Institutes of Health. [Link]

-

2 H-NMR spectra of dichlorobenzene solutes in the nematic phase of DPDA-C6 at 80 °C. (a) 1,4-DCB. ResearchGate. [Link]

-

Halogen Fragmentation in Mass Spectrometry. Scribd. [Link]

-